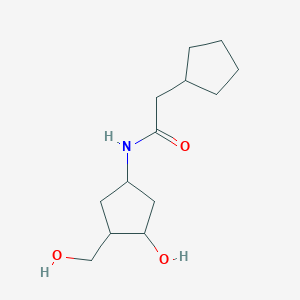
2-cyclopentyl-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-cyclopentyl-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide” is a complex organic molecule. It contains two cyclopentyl groups (five-membered carbon rings), one of which is substituted with a hydroxyl (-OH) and a hydroxymethyl (-CH2OH) group. The molecule also contains an acetamide group (-NHCOCH3), which is attached to one of the cyclopentyl rings .
Molecular Structure Analysis
Cyclopentyl rings are a common feature in many organic compounds and are known to adopt non-planar conformations to minimize ring strain . The presence of the hydroxyl and hydroxymethyl groups may introduce additional possibilities for hydrogen bonding, which could influence the compound’s three-dimensional structure and reactivity.Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the functional groups present. The hydroxyl and hydroxymethyl groups could potentially undergo reactions typical of alcohols, while the acetamide group might participate in reactions characteristic of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups (like -OH and -NHCOCH3) could impact its solubility in different solvents .Wirkmechanismus
2-cyclopentyl-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide is a selective inhibitor of RNA polymerase I transcription. It binds to the DNA template and prevents the transcription of ribosomal RNA (rRNA), which is essential for the survival and proliferation of cancer cells. Inhibition of rRNA synthesis leads to nucleolar stress and activation of the p53 pathway, which induces apoptosis in cancer cells. This compound has also been shown to inhibit DNA repair pathways, which enhances its anticancer activity.
Biochemical and physiological effects:
This compound has been shown to have potent anticancer activity in vitro and in vivo. It has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and gemcitabine. This compound has been shown to have minimal toxicity in normal cells, which makes it an attractive candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-cyclopentyl-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide is its potent anticancer activity and selectivity for cancer cells. It has also been shown to sensitize cancer cells to other anticancer agents, which could enhance its therapeutic potential. However, this compound has some limitations for lab experiments. It is a highly potent compound and requires careful handling to avoid exposure to researchers. It is also relatively expensive, which could limit its use in some labs.
Zukünftige Richtungen
For research on 2-cyclopentyl-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide include investigating its potential for combination therapy with other anticancer agents, identifying biomarkers for patient selection, and developing strategies to overcome resistance to the drug. Additionally, further studies are needed to understand the long-term effects of this compound on normal cells and to optimize dosing regimens for maximum efficacy.
Synthesemethoden
The synthesis of 2-cyclopentyl-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide involves the reaction of 3-hydroxy-4-(hydroxymethyl)cyclopent-1-ene-1-carboxylic acid with cyclopentylamine and acetic anhydride. The reaction proceeds through a series of steps to yield the final product, this compound. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide has been extensively studied for its anticancer properties. It has shown potent activity against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancers. In preclinical studies, this compound has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. It has also been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and gemcitabine.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c15-8-10-6-11(7-12(10)16)14-13(17)5-9-3-1-2-4-9/h9-12,15-16H,1-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQMSJCPYXDXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-oxo-6-propan-2-ylpiperidine-3-carboxamide;hydrochloride](/img/structure/B2910503.png)
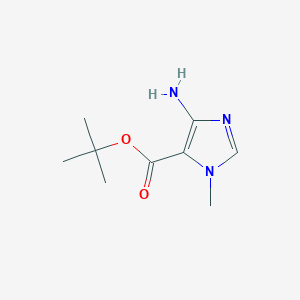
![Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2910509.png)
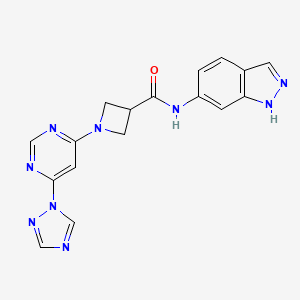
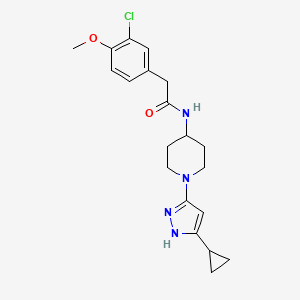
![8-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2910514.png)
![3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2910515.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2910517.png)
![N-benzyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2910518.png)
![1-Benzhydryl-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea](/img/structure/B2910519.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2910520.png)
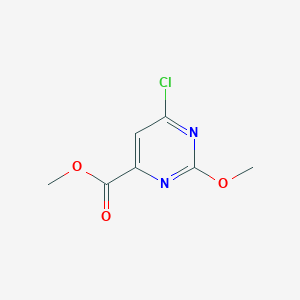
![5-[(4-Fluorophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2910523.png)
